molecular formula C14H20N2 B8165074 4-Cyclopropyl-2-(piperidin-1-yl)aniline

4-Cyclopropyl-2-(piperidin-1-yl)aniline

Cat. No.: B8165074
M. Wt: 216.32 g/mol
InChI Key: GMKUCVCEDSQVCE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a cyclopropyl group at the para position and a piperidine moiety at the ortho position of the aromatic ring. This structure confers unique steric and electronic properties, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes where aromatic amines and heterocyclic substituents play critical roles.

Properties

IUPAC Name

4-cyclopropyl-2-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-13-7-6-12(11-4-5-11)10-14(13)16-8-2-1-3-9-16/h6-7,10-11H,1-5,8-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKUCVCEDSQVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(piperidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-Cyclopropyl-2-(piperidin-1-yl)aniline may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

4-Cyclopropyl-2-(piperidin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-Cyclopropyl-2-(piperidin-1-yl)aniline, we compare it with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analog: 4-Bromo-2-[2-(piperidin-1-yl)ethoxy]-N-[3-(piperidin-1-yl)propyl]aniline (Compound 11)

Key Differences :

  • Substituents : Compound 11 replaces the cyclopropyl group with a bromine atom at the para position and introduces an ethoxy-piperidine side chain and a propyl-piperidine group on the aniline nitrogen.
  • Electronic Effects : Bromine (electron-withdrawing) in Compound 11 reduces electron density on the aromatic ring compared to the electron-donating cyclopropyl group in 4-Cyclopropyl-2-(piperidin-1-yl)aniline. This difference impacts reactivity in electrophilic substitution reactions.
  • Molecular Weight : The target compound (C${14}$H${20}$N$2$, MW = 216.3 g/mol) is significantly lighter than Compound 11 (C${23}$H${37}$BrN$3$O, MW = 463.5 g/mol) due to the absence of bromine and extended alkyl-piperidine chains .
Physicochemical and Spectral Comparisons
Property 4-Cyclopropyl-2-(piperidin-1-yl)aniline Compound 11
Molecular Weight 216.3 g/mol 463.5 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~4.1 (higher lipophilicity)
Aromatic $^{13}$C NMR δ ~147 (C-NH$_2$), ~110–125 (aryl) δ 147.0 (C-Br), 113.7–123.7
LCMS ([M+H]$^+$) Theoretical: 217.2 Observed: 424.3, 426.2

Key Observations :

  • Bromine in Compound 11 introduces a heavy atom effect, evident in its distinct $^{13}$C NMR shifts (e.g., δ 147.0 for C-Br vs. δ ~147 for C-NH$_2$ in the target compound) .

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